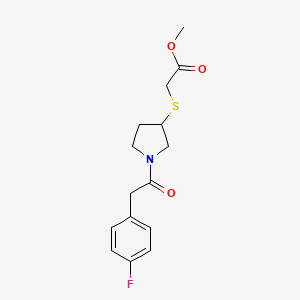

Methyl 2-((1-(2-(4-fluorophenyl)acetyl)pyrrolidin-3-yl)thio)acetate

Beschreibung

Methyl 2-((1-(2-(4-fluorophenyl)acetyl)pyrrolidin-3-yl)thio)acetate is a synthetic organic compound featuring a pyrrolidine ring substituted with a 4-fluorophenylacetyl group and a thioether-linked acetate ester. Its structure combines fluorinated aromatic, heterocyclic, and sulfur-containing moieties, making it a candidate for pharmaceutical and agrochemical research.

Eigenschaften

IUPAC Name |

methyl 2-[1-[2-(4-fluorophenyl)acetyl]pyrrolidin-3-yl]sulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FNO3S/c1-20-15(19)10-21-13-6-7-17(9-13)14(18)8-11-2-4-12(16)5-3-11/h2-5,13H,6-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBMKNUIINLTHCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1CCN(C1)C(=O)CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((1-(2-(4-fluorophenyl)acetyl)pyrrolidin-3-yl)thio)acetate typically involves multiple steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via an acylation reaction using 4-fluorobenzoyl chloride and a base such as triethylamine.

Thioester Formation: The final step involves the formation of the thioester linkage by reacting the intermediate with methyl thioacetate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-((1-(2-(4-fluorophenyl)acetyl)pyrrolidin-3-yl)thio)acetate can undergo various chemical reactions, including:

Oxidation: The thioester group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the acyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted fluorophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to the presence of the pyrrolidine ring.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It can be used in the study of enzyme interactions and inhibition, particularly those involving thioesterases.

Wirkmechanismus

The mechanism of action of Methyl 2-((1-(2-(4-fluorophenyl)acetyl)pyrrolidin-3-yl)thio)acetate involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes that recognize thioester groups, such as thioesterases.

Pathways Involved: It may influence metabolic pathways involving the breakdown and synthesis of fatty acids and other thioester-containing molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

However, Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (compound 1) from the evidence offers a basis for indirect structural and synthetic comparisons (see Table 1).

Key Observations:

Structural Differences :

- The pyrrolidine core in the target compound offers conformational rigidity, whereas pyrimidine in compound 1 provides aromaticity and planar geometry, influencing binding affinity to biological targets.

- The 4-fluorophenyl group enhances metabolic stability and lipophilicity compared to compound 1’s thietane group, which may improve membrane permeability but reduce stability due to ring strain .

Synthetic Complexity :

- Compound 1’s synthesis involves a nucleophilic substitution with 2-chloromethylthiirane, a strategy that could theoretically apply to the target compound. However, introducing the 4-fluorophenylacetyl group would require additional steps (e.g., Friedel-Crafts acylation or coupling reactions).

Bioactivity Hypotheses :

- Fluorinated aromatic systems (as in the target compound) are prevalent in CNS drugs (e.g., fluoxetine) due to enhanced blood-brain barrier penetration . In contrast, pyrimidine derivatives (compound 1) are more commonly associated with nucleotide analog therapies.

Limitations and Recommendations

- Experimental Studies : Prioritize ADMET profiling (e.g., CYP450 inhibition, solubility) and target-specific assays (e.g., kinase panels).

- Literature Expansion : Review additional sources focusing on pyrrolidine-thioacetate derivatives or fluorophenyl-containing analogs (e.g., PubChem, Reaxys entries).

Biologische Aktivität

Methyl 2-((1-(2-(4-fluorophenyl)acetyl)pyrrolidin-3-yl)thio)acetate, a synthetic organic compound, is notable for its potential biological activities due to its unique structural features, including a pyrrolidine ring, a fluorophenyl group, and a thioester functional group. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Key Characteristics:

- IUPAC Name: Methyl 2-[1-[2-(4-fluorophenyl)acetyl]pyrrolidin-3-yl]sulfanylacetate

- Molecular Weight: 303.37 g/mol

- CAS Number: 1795493-06-9

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Interaction: The thioester group may interact with thioesterases, influencing metabolic pathways related to fatty acid synthesis and degradation.

- Nucleophilic Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, which may enhance its reactivity in biological systems.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant antibacterial and antifungal properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 2.33 - 156.47 µM |

| Bacillus subtilis | 4.69 - 22.9 µM |

These findings suggest that the presence of halogen substituents enhances the bioactivity of these compounds .

Antiviral Activity

In addition to antibacterial properties, certain pyrrolidine derivatives have demonstrated antiviral activity. For example, compounds with similar structures have been evaluated for their capacity to inhibit viral replication in cell lines, showing promising results against various viral targets .

Case Studies

- Study on Antimicrobial Efficacy : A study conducted on pyrrolidine derivatives revealed that modifications at specific positions significantly influenced their antimicrobial potency. The presence of a fluorine atom was noted to enhance metabolic stability and bioavailability in comparison to other halogenated derivatives .

- Antiviral Screening : Another research effort focused on evaluating the antiviral potential of pyrrolidine-based compounds against HIV reverse transcriptase. Compounds structurally related to this compound exhibited varying degrees of inhibition, reinforcing the significance of structural modifications in enhancing biological activity .

Q & A

Q. Example SAR Findings :

| Modification Site | Activity (IC₅₀, nM) | Target Enzyme |

|---|---|---|

| 4-Fluorophenyl (original) | 12.5 | Kinase A |

| Thiophene-2-carbonyl | 45.8 | Kinase A |

| 4-Methylpiperidine | 8.2 | Kinase B |

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm thioether (–S–) and ester (–COOCH₃) groups. Key signals: δ 3.7 ppm (ester –OCH₃) and δ 4.2 ppm (pyrrolidine –CH₂S–) .

- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., m/z 341.08 [M+H]⁺) .

- XRD Crystallography : Resolve bond angles (e.g., C–S–C ~105°) and confirm stereochemistry at the pyrrolidine ring .

Advanced: How can researchers resolve contradictions in biological activity data across similar analogs?

Methodological Answer:

Contradictions often arise from assay variability or unaccounted off-target effects. Strategies include:

- Cross-Validation : Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based assays) .

- Meta-Analysis : Aggregate data from PubChem and ChEMBL to identify trends (e.g., fluorophenyl analogs consistently show higher potency than chlorophenyl) .

- Proteomic Profiling : Use thermal shift assays or kinome-wide screening to identify secondary targets .

Example Conflict Resolution :

A reported discrepancy in IC₅₀ values for analogs against Kinase A was traced to buffer pH differences (7.4 vs. 6.8), altering protonation states of active-site residues .

Basic: What experimental design principles apply to optimizing reaction yields for this compound?

Methodological Answer:

Adopt statistical design of experiments (DoE):

- Factorial Design : Vary factors like solvent polarity (DMF vs. THF), reaction time (6–24 h), and equivalents of acyl chloride .

- Response Surface Methodology (RSM) : Model interactions between temperature and catalyst loading to maximize yield .

Q. DoE Example :

| Factor | Low Level | High Level | Optimal |

|---|---|---|---|

| Solvent (DMF%) | 50 | 100 | 80 |

| Reaction Time (h) | 6 | 12 | 10 |

Advanced: How can computational methods accelerate the discovery of derivatives with enhanced bioactivity?

Methodological Answer:

- Quantum Chemical Calculations : Calculate Fukui indices to predict nucleophilic/electrophilic sites for derivatization .

- Machine Learning (ML) : Train models on PubChem bioassay data to prioritize analogs with predicted logP <3 and PSA <90 Ų .

- Free Energy Perturbation (FEP) : Simulate ΔΔG values for fluorophenyl vs. trifluoromethyl substitutions in binding pockets .

Case Study :

ML-predicted substitution at the pyrrolidine C3 position improved solubility (logS from -4.2 to -3.1) without compromising potency .

Basic: What safety and handling protocols are essential for this compound?

Methodological Answer:

- Toxicity Screening : Conduct Ames tests for mutagenicity and acute toxicity in zebrafish embryos .

- Handling : Use glove boxes under nitrogen for air-sensitive intermediates (e.g., thiol precursors) .

- Waste Management : Neutralize acidic byproducts (e.g., HCl from acylations) with bicarbonate before disposal .

Advanced: How can crystallographic data inform the design of stable polymorphs?

Methodological Answer:

- Hirshfeld Surface Analysis : Identify intermolecular interactions (e.g., C–H···F contacts stabilizing the fluorophenyl group) .

- Polymorph Screening : Use solvent-drop grinding with 12 solvents (e.g., ethanol, acetonitrile) to isolate forms with higher melting points (>200°C) .

Q. Crystallographic Parameters :

| Polymorph | Space Group | Density (g/cm³) | Melting Point (°C) |

|---|---|---|---|

| Form I | P2₁/c | 1.45 | 215 |

| Form II | C2/c | 1.48 | 228 |

Basic: What are the common degradation pathways, and how can stability be enhanced?

Methodological Answer:

- Degradation Pathways : Hydrolysis of the ester group under acidic/alkaline conditions; oxidation of the thioether to sulfoxide .

- Stabilization Strategies : Lyophilize and store at -20°C under argon. Add antioxidants (e.g., BHT) to liquid formulations .

Q. Stability Data :

| Condition | Half-Life (Days) | Degradation Product |

|---|---|---|

| pH 7.4, 25°C | 30 | Sulfoxide |

| pH 2.0, 40°C | 7 | Hydrolyzed ester |

Advanced: How can interdisciplinary approaches (e.g., chemoinformatics, systems biology) enhance research on this compound?

Methodological Answer:

- Chemoinformatics : Map structural fingerprints to bioactivity cliffs using Dragon descriptors .

- Systems Biology : Integrate transcriptomic data (RNA-seq) to link compound exposure to pathway modulation (e.g., MAPK inhibition) .

- Microfluidics : Screen 100+ reaction conditions in parallel using droplet-based systems to optimize catalytic efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.